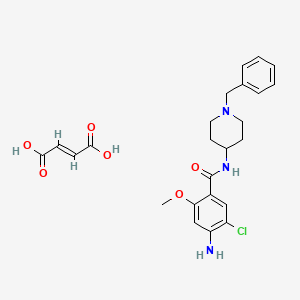

Clebopride (Maleate)

Description

BenchChem offers high-quality Clebopride (Maleate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clebopride (Maleate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H28ClN3O6 |

|---|---|

Molecular Weight |

489.9 g/mol |

IUPAC Name |

4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C20H24ClN3O2.C4H4O4/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;5-3(6)1-2-4(7)8/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

BCVIWCRZYPHHMQ-WLHGVMLRSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Clebopride Malate: A Deep Dive into its Antidopaminergic Mechanism of Action

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Clebopride (B1669163) malate (B86768), a substituted benzamide, is a potent gastroprokinetic and antiemetic agent. Its therapeutic efficacy is primarily attributed to its robust and selective antagonism of dopamine (B1211576) D2 receptors. This technical guide provides a comprehensive analysis of the core mechanism of action of clebopride malate, with a particular focus on its interaction with dopamine receptors. This document synthesizes quantitative binding affinity data, details key experimental methodologies, and visualizes the associated signaling pathways to offer a thorough resource for the scientific community.

Quantitative Analysis of Receptor Binding Profile

Clebopride malate exhibits a high affinity and selectivity for the dopamine D2 receptor. Its binding profile has been characterized across various receptor subtypes, revealing a significantly greater affinity for D2 receptors compared to other dopamine receptor subtypes and other neuroreceptors. The following table summarizes the in-vitro binding affinities of clebopride.

| Receptor Subtype | Binding Affinity (Ki) | Tissue/System |

| Dopamine Receptors | ||

| D2 | 3.5 nM[1][2][3] | Bovine brain membranes |

| D1 | >10,000 nM[3] | Bovine brain membrane |

| D3 | Intermediate Affinity (qualitative)[4][5] | Recombinant cell lines |

| D4 | High Affinity (qualitative)[4][5] | Recombinant cell lines |

| Adrenergic Receptors | ||

| α2 | 780 nM[1][2] | Bovine brain membranes |

| α1 | No significant affinity[6][7] | Bovine brain membrane |

| Serotonin Receptors | ||

| 5-HT4 | Partial Agonist (Ki not consistently reported)[8] | Human atrium, gut |

| 5-HT2 | Lower Affinity (qualitative)[7] | Bovine brain membrane |

| 5-HT3 | Antagonistic activity suggested[9] | - |

Core Mechanism: Dopamine D2 Receptor Antagonism

The principal mechanism of action of clebopride is its potent blockade of dopamine D2 receptors.[10] Dopamine, by activating D2 receptors in the gastrointestinal tract, exerts an inhibitory effect on motility.[10] Clebopride competitively binds to these receptors, thereby antagonizing the inhibitory effects of dopamine and leading to enhanced gastrointestinal motility and accelerated gastric emptying.[10][11]

Furthermore, the antiemetic properties of clebopride are mediated by its antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata in the brain.[10]

Signaling Pathway of D2 Receptor Antagonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o family of G-proteins. Activation of D2 receptors by dopamine initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[12] By blocking dopamine's access to the D2 receptor, clebopride prevents this inhibitory signaling, thereby maintaining or increasing intracellular cAMP levels.

Experimental Protocols

The characterization of clebopride's interaction with dopamine receptors involves various in-vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of clebopride for dopamine receptors.

Objective: To quantify the affinity of clebopride for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane Preparation: Homogenized tissue or cells expressing the target receptor (e.g., bovine brain membranes, HEK293 cells transfected with the human D2 receptor).[5][12]

-

Radioligand: A specific radiolabeled ligand for the D2 receptor, such as [3H]spiperone.[13][14][15]

-

Unlabeled Ligand for Non-specific Binding: A high concentration of an unlabeled D2 antagonist (e.g., haloperidol (B65202) or (+)-butaclamol) to determine non-specific binding.[12][15][16]

-

Test Compound: Clebopride malate at various concentrations.

-

Assay Buffer: Typically 50 mM Tris-HCl buffer containing physiological concentrations of ions (e.g., NaCl, KCl, MgCl2, CaCl2), pH 7.4.[15][16]

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[15][17]

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: The tissue or cells are homogenized in a cold buffer and centrifuged to isolate the membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.[4][5]

-

Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand ([3H]spiperone) and varying concentrations of clebopride. A parallel set of incubations is performed in the presence of a high concentration of an unlabeled antagonist to determine non-specific binding.[13][14]

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filters. The filters are then washed with cold assay buffer to remove unbound radioligand.[15][17]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[4][15]

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of clebopride that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3][4][5]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 14. en.bio-protocol.org [en.bio-protocol.org]

- 15. benchchem.com [benchchem.com]

- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. escholarship.org [escholarship.org]

Clebopride: A Technical Guide to its Pharmacological Profile and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clebopride (B1669163) is a substituted benzamide (B126) drug recognized for its potent gastroprokinetic and antiemetic properties, making it a valuable agent in the treatment of functional gastrointestinal disorders.[1][2][3] Chemically similar to metoclopramide, clebopride's therapeutic efficacy is rooted in a distinct and dual mechanism of action, primarily involving the antagonism of dopamine (B1211576) D2 receptors and partial agonism of serotonin (B10506) 5-HT4 receptors.[1][2][4] This guide provides a comprehensive technical overview of clebopride's pharmacological profile, detailing its receptor binding affinities, mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action

Clebopride exerts its therapeutic effects through two primary molecular pathways:

-

Dopamine D2 Receptor Antagonism: In the gastrointestinal tract, dopamine acts on D2 receptors to inhibit motility.[2] Clebopride competitively blocks these D2 receptors, which disinhibits cholinergic neurons in the myenteric plexus.[2] This action increases the release of acetylcholine (B1216132) (ACh), a primary excitatory neurotransmitter, leading to enhanced gastrointestinal smooth muscle contraction, accelerated gastric emptying, and improved peristalsis.[1][2] Furthermore, its antiemetic effect is mediated by the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain's medulla oblongata, which suppresses nausea and vomiting signals.[1][2][4]

-

Serotonin 5-HT4 Receptor Agonism: Clebopride also acts as a partial agonist at serotonin 5-HT4 receptors located on enteric neurons.[1][2] Activation of these receptors further stimulates the release of acetylcholine, complementing the effects of D2 receptor antagonism and contributing to a more robust prokinetic activity.[1][2]

Pharmacological Data: Receptor Binding Affinity

The binding affinity of clebopride for various neuroreceptors has been quantified through in-vitro radioligand displacement assays. The data highlights a high and selective affinity for the dopamine D2 receptor.

| Receptor Subtype | Binding Affinity (Ki / IC50) | Qualitative Affinity | Tissue/System Source | Reference(s) |

| Dopamine Receptors | ||||

| D2 | Ki: 3.5 nM | High | Bovine brain membranes | [5][6] |

| D1 | Not Reported | Poor / Low | Bovine brain membrane | [5][7] |

| Serotonin Receptors | ||||

| 5-HT4 | Not Reported | Partial Agonist | Human atrium, gut | [1][5] |

| 5-HT2 | Not Reported | Lower Affinity | Bovine brain membrane | [7][8] |

| Adrenergic Receptors | ||||

| α2 | Ki: 780 nM | Lower Affinity | Bovine brain membranes | [6] |

| α1 | Not Reported | No Affinity | Bovine brain membrane | [5][7] |

| Functional Assays | ||||

| Gastric Contraction | IC50: 0.43 μM | Potent Inhibition (ETS-induced) | Guinea pig stomach strips | [6] |

Signaling Pathways and Visualizations

The dual mechanism of clebopride converges on the enhancement of cholinergic transmission within the enteric nervous system.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a generalized method for determining the binding affinity (Ki) of clebopride for the D2 receptor using competitive displacement of a radiolabeled ligand.

Objective: To determine the concentration of clebopride that inhibits 50% of specific radioligand binding (IC50) and to calculate its inhibitory constant (Ki).

Materials:

-

Receptor Source: Membrane preparations from tissues with high receptor density (e.g., bovine or canine brain striatum) or recombinant cell lines expressing the D2 receptor.[5]

-

Radioligand: A high-affinity D2 receptor radioligand (e.g., [³H]-spiperone).

-

Test Compound: Clebopride at various concentrations.

-

Non-specific Binding Control: A high concentration of a saturating, unlabeled D2 antagonist (e.g., haloperidol).[5]

-

Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2).

-

Filtration System: Glass fiber filters and a cell harvester.

-

Detection: Liquid scintillation counter.

Methodology:

-

Membrane Preparation:

-

Homogenize the tissue or cells in a cold lysis buffer.[9]

-

Centrifuge the homogenate at low speed to remove debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).[9]

-

Wash and resuspend the membrane pellet in the final assay buffer.

-

Determine the protein concentration using a standard method (e.g., BCA assay).[9]

-

-

Assay Incubation:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of clebopride.

-

For total binding wells, add assay buffer instead of clebopride.

-

For non-specific binding wells, add the saturating unlabeled antagonist.[5]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).[9]

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filters into scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.[5]

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the clebopride concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant.[9]

-

References

- 1. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Clebopride - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

Clebopride as a Serotonin 5-HT4 Receptor Partial Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clebopride (B1669163), a substituted benzamide, is a gastroprokinetic agent with a dual mechanism of action involving dopamine (B1211576) D2 receptor antagonism and partial agonism at the serotonin (B10506) 5-HT4 receptor.[1][2] This technical guide provides an in-depth exploration of clebopride's interaction with the 5-HT4 receptor, consolidating available data on its binding and functional activity. While specific quantitative binding affinity values for clebopride at the 5-HT4 receptor are not widely available in public literature, functional studies consistently characterize it as a partial agonist.[1] This document outlines detailed experimental protocols for radioligand binding and cAMP accumulation assays to facilitate further research into its nuanced pharmacology. Additionally, key signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of its molecular interactions.

Introduction

Clebopride's therapeutic efficacy in gastrointestinal motility disorders stems from its synergistic actions on both dopaminergic and serotonergic pathways.[2] While its potent antagonism of D2 receptors is well-documented, its activity at the 5-HT4 receptor plays a significant role in its prokinetic effects by promoting the release of acetylcholine (B1216132) and stimulating gastrointestinal smooth muscle contractions.[2] Understanding the specifics of its interaction with the 5-HT4 receptor is crucial for optimizing its therapeutic use and for the development of novel compounds with improved selectivity and efficacy.

Quantitative Data on Clebopride's 5-HT4 Receptor Activity

Quantitative data on the binding affinity (Ki) and functional efficacy (EC50, Emax) of clebopride at the 5-HT4 receptor is limited in publicly accessible literature.[1] However, qualitative and semi-quantitative descriptions from various studies provide valuable insights into its pharmacological profile.

Table 1: Binding Affinity and Selectivity of Clebopride

| Parameter | Receptor | Value/Observation | Source(s) |

| Binding Affinity (Ki) | 5-HT4 Receptor | Ligand binding studies have demonstrated that clebopride binds to 5-HT4 serotonin receptors, but specific Ki values are not readily available. | [1] |

| Binding Affinity (Ki) | D2-Dopamine Receptor | ~2 nM | [1] |

| Receptor Selectivity | D2 vs. 5-HT4 | Potent antagonist at D2 receptors. | [1] |

Table 2: Functional Activity of Clebopride at the 5-HT4 Receptor

| Parameter | Observation | Source(s) |

| Functional Activity | Acts as a partial agonist at the human cardiac 5-HT4 receptor. In human atrial preparations, it can exhibit both agonist and antagonist properties. | [1][3][4] |

| Intrinsic Activity | Characterized as a partial agonist, indicating its maximal effect (Emax) is lower than that of a full agonist like serotonin. | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of ligands like clebopride with the 5-HT4 receptor.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound, such as clebopride, for the 5-HT4 receptor through competitive displacement of a radiolabeled ligand.[1]

a. Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human 5-HT4 receptor (e.g., HEK293, CHO).[1]

-

Radioligand: [³H]-GR113808, a high-affinity 5-HT4 receptor antagonist.[1]

-

Test Compound: Clebopride.[1]

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 antagonist (e.g., 10 µM GR113808).[1]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[1]

-

Wash Buffer: Ice-cold assay buffer.

-

Glass Fiber Filters: Pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail and Counter. [1]

b. Procedure:

-

Membrane Preparation: Homogenize cells expressing 5-HT4 receptors in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).[1]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 50-100 µg of protein), [³H]-GR113808 (at a concentration close to its Kd, e.g., 0.1-0.5 nM), and varying concentrations of clebopride.[1] Include wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of unlabeled antagonist).

-

Incubation: Incubate the mixture at room temperature for 60 minutes to allow binding to reach equilibrium.[1]

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[1]

c. Data Analysis:

-

Plot the percentage of specific binding of [³H]-GR113808 against the logarithm of the clebopride concentration.

-

Determine the IC50 value (the concentration of clebopride that inhibits 50% of the specific binding of the radioligand).[1]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Functional Assay: cAMP Accumulation

This protocol measures the functional activity of clebopride as a 5-HT4 receptor partial agonist by quantifying the intracellular accumulation of cyclic AMP (cAMP), a key second messenger in the 5-HT4 signaling pathway.[1]

a. Materials:

-

Cell Line: A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293, CHO).[1]

-

Cell Culture Medium. [1]

-

Test Compound: Clebopride.[1]

-

Reference Agonist: Serotonin (5-HT).[1]

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX or rolipram, to prevent cAMP degradation.[1]

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).[1]

-

Lysis Buffer. [1]

b. Procedure:

-

Cell Seeding: Seed the 5-HT4 receptor-expressing cells into 96-well plates and grow to a suitable confluency.[1]

-

Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor in serum-free medium for a short period (e.g., 15-30 minutes) at 37°C.[1]

-

Compound Addition (Agonist Mode): Add varying concentrations of clebopride to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C. Include a positive control with a known 5-HT4 agonist like serotonin.[1]

-

Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.[1]

-

cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.[1]

c. Data Analysis (Agonist Mode):

-

Plot the cAMP concentration against the logarithm of the clebopride concentration to generate a dose-response curve.[1]

-

Determine the EC50 (effective concentration for 50% of maximal response) and the Emax (maximal effect) relative to the reference agonist.[1]

Signaling Pathways and Experimental Workflows

5-HT4 Receptor Signaling

Activation of the 5-HT4 receptor by a partial agonist like clebopride primarily initiates a Gs-protein coupled signaling cascade, leading to the activation of adenylyl cyclase and subsequent production of intracellular cAMP.

Caption: Canonical Gs-protein coupled signaling pathway of the 5-HT4 receptor.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in determining the binding affinity of clebopride for the 5-HT4 receptor.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: cAMP Accumulation Assay

This diagram outlines the process for assessing the functional partial agonism of clebopride at the 5-HT4 receptor.

Caption: Workflow for a cAMP accumulation functional assay.

Conclusion

Clebopride's pharmacological profile is characterized by a dual action on dopamine D2 and serotonin 5-HT4 receptors. Its partial agonism at the 5-HT4 receptor is a key contributor to its prokinetic effects. While a precise quantitative understanding of its binding affinity remains an area for further investigation, the available data and the experimental protocols outlined in this guide provide a solid foundation for future research. Elucidating the specific binding kinetics and functional efficacy of clebopride at the 5-HT4 receptor will be instrumental in the development of more targeted and effective therapies for gastrointestinal motility disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]

- 3. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis and Structural Characterization of Clebopride Malate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of clebopride (B1669163) malate (B86768), a substituted benzamide (B126) with significant gastroprokinetic and antiemetic properties. The guide details a plausible chemical synthesis pathway, outlines methodologies for its complete structural characterization, and summarizes its key physicochemical and pharmacological properties. Visual diagrams are provided to illustrate the synthetic workflow and the compound's primary signaling pathways.

Chemical Synthesis of Clebopride Malate

Clebopride, chemically known as 4-amino-5-chloro-2-methoxy-N-(1-benzylpiperidin-4-yl)benzamide, is a derivative of benzamide.[1] Its synthesis can be conceptualized as a multi-step process involving the formation of key intermediates followed by an amide coupling reaction and final salt formation with malic acid. The compound is often supplied as the malate salt to enhance its aqueous solubility and suitability for oral dosage forms.[2]

The proposed synthetic workflow is illustrated below.

Caption: Proposed synthetic workflow for Clebopride Malate.

Experimental Protocols

Step 1: Synthesis of 4-amino-5-chloro-2-methoxybenzoyl chloride (Intermediate 1)

-

To a solution of 4-amino-5-chloro-2-methoxybenzoic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.

-

Reflux the mixture for 2-3 hours until the reaction is complete, monitored by thin-layer chromatography (TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling to form Clebopride (Free Base)

-

Dissolve 4-amino-1-benzylpiperidine (Intermediate 2) in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran, along with a base (e.g., triethylamine (B128534) or pyridine) to act as an acid scavenger.

-

Add the previously synthesized 4-amino-5-chloro-2-methoxybenzoyl chloride solution dropwise to the mixture at a low temperature (0-5°C).

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Upon completion, wash the reaction mixture with water and an aqueous bicarbonate solution to remove unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography or recrystallization to obtain pure Clebopride free base.

Step 3: Formation of Clebopride Malate Salt

-

Dissolve the purified Clebopride free base in a suitable solvent, such as ethanol (B145695) or methanol.

-

In a separate flask, dissolve an equimolar amount of L-malic acid in the same solvent.

-

Add the malic acid solution to the Clebopride solution with stirring.

-

The Clebopride Malate salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final Clebopride Malate powder.

Structural Characterization

The definitive structure of the synthesized clebopride malate is confirmed through a combination of physicochemical and spectroscopic methods. The European Pharmacopoeia provides standard identification tests for the compound.[3]

Physicochemical and Spectroscopic Data

The key quantitative data for clebopride malate are summarized in the tables below.

Table 1: Physicochemical Properties of Clebopride Malate

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₂₀H₂₄ClN₃O₂ · C₄H₆O₅ | [4][5] |

| Molecular Weight | 507.96 g/mol | [4][5][6] |

| Appearance | White or almost white, crystalline powder | [3] |

| Melting Point | ~164 °C (with decomposition) | [3] |

| Solubility | Sparingly soluble in water and methanol; slightly soluble in ethanol; practically insoluble in methylene (B1212753) chloride. |[3][5] |

Table 2: Spectroscopic and Chromatographic Data for Clebopride Malate

| Technique | Parameter | Value | References |

|---|---|---|---|

| UV-Vis Spectroscopy | Absorption Maxima (λmax) in water | 270 nm and 307 nm | [3] |

| HPLC (for quantification) | Column | Nucleosil C18 (25 cm x 4.6 mm, 5 µm) | [7] |

| Mobile Phase | Ammonium formate (B1220265) buffer (10mM, pH 5.5) : Acetonitrile : Methanol (10:80:10 v/v/v) | [7] | |

| Flow Rate | 0.6 mL/min | [7] |

| | Detection Wavelength | 283 nm |[7] |

Characterization Methodologies

Infrared (IR) Absorption Spectrophotometry

-

Protocol: Prepare a disc by dispersing a small amount of the clebopride malate sample in potassium bromide (KBr).[3] Place the disc in an IR spectrophotometer and record the spectrum, typically between 4000 and 400 cm⁻¹. The resulting spectrum should be compared with that of a Clebopride Malate reference standard (CRS) to confirm identity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Record ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. The chemical shifts, coupling constants, and integration values of the proton signals, along with the chemical shifts of the carbon signals, must be consistent with the molecular structure of both the clebopride and malate moieties.

Mass Spectrometry (MS)

-

Protocol: Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) or field desorption techniques.[8] Analyze the resulting mass spectrum to identify the molecular ion peak corresponding to the protonated clebopride molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

X-ray Crystallography

-

Protocol: Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[9]

-

Crystal Growth: Grow a single crystal of clebopride malate of sufficient size and quality (typically >0.1 mm) from a suitable solvent system.[9]

-

Data Collection: Mount the crystal on a goniometer and place it in an intense, monochromatic X-ray beam. A detector records the diffraction pattern as the crystal is rotated.[9]

-

Structure Solution and Refinement: Measure the angles and intensities of the diffracted beams. This data is used to calculate a three-dimensional map of electron density within the crystal, from which the atomic positions, bond lengths, and bond angles can be determined.[9]

-

Mechanism of Action

Clebopride malate's therapeutic effects as a gastroprokinetic and antiemetic agent are derived from a dual mechanism of action primarily involving the antagonism of dopamine (B1211576) D2 receptors and partial agonism of serotonin (B10506) 5-HT4 receptors.[10][11]

-

Dopamine D2 Receptor Antagonism : Dopamine exerts an inhibitory effect on gastrointestinal motility via D2 receptors.[11][12] Clebopride competitively blocks these receptors in the gastrointestinal tract, which mitigates this inhibition and leads to an increased release of acetylcholine (B1216132) (ACh), enhancing smooth muscle contraction and gastric emptying.[11] Its antiemetic effect is due to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[10]

-

Serotonin 5-HT4 Receptor Agonism : Activation of 5-HT4 receptors on enteric neurons also stimulates the release of acetylcholine.[11] Clebopride acts as a partial agonist at these receptors, further contributing to its prokinetic activity.[12][13]

Caption: Dual signaling pathways of Clebopride.

Pharmacological Data

The binding affinity and functional potency of clebopride have been quantified in various studies.

Table 3: Receptor Binding and Functional Activity of Clebopride

| Receptor | Assay Type | Value | References |

|---|---|---|---|

| Dopamine D2 | Binding Affinity (Ki) | 3.5 nM | [14][15] |

| α2 Adrenergic | Binding Affinity (Ki) | 780 nM | [14][15] |

| Gastric Strip Contraction | Functional Inhibition (IC₅₀) | 0.43 µM |[14][15] |

References

- 1. Clebopride | C20H24ClN3O2 | CID 2780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. newdruginfo.com [newdruginfo.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 57645-91-7 CAS MSDS (CLEBOPRIDE MALATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Clebopride hydrogen malate | C24H30ClN3O7 | CID 42503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of clebopride in vitro. Mass spectrometry and identification of products of amide hydrolysis and N-debenzylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]

- 13. benchchem.com [benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

In Vitro Prokinetic Properties of Clebopride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro prokinetic properties of clebopride (B1669163), a substituted benzamide (B126) with established antiemetic and gastrointestinal motility-enhancing effects. This document synthesizes key data on its receptor binding affinities, details the experimental protocols used to elucidate its mechanisms of action, and visualizes the associated signaling pathways.

Core Mechanism of Action

Clebopride's prokinetic effects are primarily mediated through a dual mechanism involving antagonism of dopamine (B1211576) D2 receptors and partial agonism of serotonin (B10506) 5-HT4 receptors within the gastrointestinal tract.[1][2] Blockade of inhibitory D2 receptors on cholinergic neurons and agonistic activity at 5-HT4 receptors both lead to an enhanced release of acetylcholine (B1216132), a key neurotransmitter that stimulates smooth muscle contraction and promotes gastrointestinal motility.[1][2]

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities of clebopride for its primary targets and other neuroreceptors. Lower Ki values indicate a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki/Kd) | Qualitative Affinity | Tissue/System |

| Dopamine Receptors | |||

| D2 | 3.5 nM (Ki)[3], ~2 nM (Ki)[4] | High | Bovine brain membranes[3][5] |

| D1 | No significant interaction | Poor/Low | Bovine brain membrane[6] |

| Serotonin Receptors | |||

| 5-HT4 | Not explicitly quantified | Partial Agonist | Human cardiac tissue[4], Gut[7] |

| 5-HT2 | Lower Affinity | Lower Affinity | Bovine brain membrane[8] |

| Adrenergic Receptors | |||

| α2 | 780 nM (Ki)[3] | Lower Affinity | Bovine brain membranes[3] |

| α1 | No Affinity | No Affinity | Bovine brain membrane[6] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol determines the binding affinity (Ki) of clebopride for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

-

Membrane Preparation: Homogenates from tissues rich in D2 receptors, such as bovine brain membranes or canine striatum, are prepared and centrifuged to isolate the membrane fraction containing the receptors.[5] The final pellet is resuspended in an appropriate assay buffer.[5]

-

Assay Components:

-

Incubation: The membrane preparation, radioligand, and varying concentrations of clebopride are incubated together to allow for competitive binding to reach equilibrium.[5]

-

Separation: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of clebopride that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Isolated Organ Bath for Gastrointestinal Contractility

This experiment assesses the functional effect of clebopride on the contractility of isolated gastrointestinal tissue segments.

-

Tissue Preparation: A segment of gastrointestinal tissue, such as a strip from the guinea pig stomach, is dissected and mounted in an isolated organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[2]

-

Tension Measurement: One end of the tissue is fixed, while the other is connected to an isometric force transducer to record changes in muscle tension.[2]

-

Equilibration: The tissue is allowed to equilibrate under a resting tension until stable spontaneous contractions are observed.[2]

-

Drug Administration: Clebopride is added to the organ bath in a cumulative or non-cumulative manner to construct a dose-response curve.[2] The amplitude and frequency of contractions are measured before and after drug addition.[2]

-

Data Analysis: The contractile response is typically expressed as a percentage of the baseline or a maximal response to a standard agonist like acetylcholine.[2] An EC50 value (the concentration of clebopride that produces 50% of the maximal response) can be calculated from the dose-response curve.[2]

Acetylcholine Release Assay

This protocol measures the effect of clebopride on the release of acetylcholine from cholinergic nerve terminals in gastrointestinal tissue.

-

Tissue Preparation: Strips of guinea pig stomach are incubated in a physiological solution.[8]

-

Stimulation: The tissue is subjected to electrical transmural stimulation to evoke the release of acetylcholine from enteric neurons.[8]

-

Sample Collection: The incubation medium is collected before and after stimulation in the presence and absence of clebopride.

-

Acetylcholine Quantification: The concentration of acetylcholine in the collected samples is determined using a commercially available acetylcholine assay kit. These kits typically involve the enzymatic hydrolysis of acetylcholine to choline, which is then oxidized to produce a detectable colorimetric or fluorescent signal.[9][10]

-

Data Analysis: The amount of acetylcholine released is calculated and compared between the different experimental conditions to determine the effect of clebopride.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetylcholine Assay Kit, MAK435, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]

- 10. bioassaysys.com [bioassaysys.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clebopride (B1669163) is a substituted benzamide (B126) with established prokinetic and antiemetic properties, utilized in the management of various gastrointestinal (GI) motility disorders such as functional dyspepsia and gastroesophageal reflux disease (GERD).[1][2] This technical guide provides a comprehensive overview of the primary research on clebopride, focusing on its mechanism of action, preclinical and clinical data, and the experimental protocols used to elucidate its pharmacological profile.

Mechanism of Action

Clebopride's therapeutic efficacy is primarily attributed to its dual mechanism of action: dopamine (B1211576) D2 receptor antagonism and serotonin (B10506) 5-HT4 receptor agonism.[1][2][3]

Dopamine D2 Receptor Antagonism: Dopamine acts as an inhibitory neurotransmitter in the GI tract, reducing motility.[1][4] Clebopride is a potent antagonist of D2 receptors.[5] By blocking these receptors, it mitigates the inhibitory effects of dopamine, leading to an increased release of acetylcholine (B1216132) (ACh), a key excitatory neurotransmitter that promotes smooth muscle contraction and accelerates gastric emptying.[2][3] This action also contributes to its antiemetic effects by blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[1][3]

Serotonin 5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on enteric neurons also stimulates the release of acetylcholine.[1][2] Clebopride acts as a partial agonist at these receptors, further enhancing cholinergic transmission and contributing to its prokinetic effects.[1][6] This synergistic action provides a robust stimulation of GI motility.[1][2]

Signaling Pathways

The interaction of clebopride with D2 and 5-HT4 receptors initiates distinct intracellular signaling cascades.

-

D2 Receptor Antagonism: The D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o family of G proteins.[7] Dopamine binding normally inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP).[7] By blocking dopamine, clebopride prevents this inhibition, thereby maintaining or increasing cAMP levels.[7]

-

5-HT4 Receptor Agonism: The 5-HT4 receptor is coupled to the Gs alpha subunit of the G-protein complex.[6] Agonism by clebopride activates adenylyl cyclase, leading to an increase in intracellular cAMP.[6]

Quantitative Data

Receptor Binding Affinity

The following table summarizes the binding affinities of clebopride for various receptors.

| Receptor | Parameter | Value (nM) | Species/Tissue | Reference |

| Dopamine D2 | Ki | 3.5 | Bovine brain membranes | [8] |

| α2-adrenergic | Ki | 780 | Bovine brain membranes | [8] |

| 5-HT2 | Ki | Lower Affinity (Not Quantified) | Bovine brain membranes | [7] |

Preclinical Efficacy

Studies in animal models have demonstrated the prokinetic effects of clebopride.

| Animal Model | Parameter | Dose Range | Effect | Reference |

| Rat | Gastric emptying of semi-solid food | 0.3-10 mg/kg i.p. | Potent increase in gastric emptying | [9] |

| Rat | Stress-induced inhibition of stomach emptying | Not specified | Total reversal of inhibition | [9] |

| Guinea Pig | Stomach strip contraction (in vitro) | 10⁻⁸ M to 10⁻⁵ M | Enhanced electrically stimulated contraction | [10] |

Clinical Efficacy

Clinical trials have evaluated the efficacy of clebopride in patients with functional dyspepsia and delayed gastric emptying.

| Study Design | Patient Population | Intervention | Primary Outcome | Result | Reference |

| Double-blind, placebo-controlled | 76 patients with dyspepsia and delayed gastric emptying | Clebopride (0.5 mg TID) vs. Placebo | Reduction of symptoms and improved radiological findings | Clebopride significantly more effective than placebo (P ≤ 0.001) | [11] |

| Double-blind, randomized | 48 outpatients with functional dyspepsia | Clebopride (0.5 mg TID) vs. Cisapride (B12094) (10 mg TID) | Reduction in dyspeptic symptoms | Both drugs showed significant reduction in symptoms | [12] |

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is a generalized method for determining the binding affinity of a compound like clebopride to the D2 receptor.[7][13][14][15][16]

-

Membrane Preparation:

-

Homogenize tissue (e.g., bovine brain striatum) in a cold lysis buffer.[17]

-

Centrifuge the homogenate at low speed to remove large debris.[17]

-

Centrifuge the supernatant at high speed to pellet the membranes.[17]

-

Wash the pellet and resuspend it in a buffer containing a cryoprotectant for storage at -80°C.[17]

-

Determine the protein concentration of the membrane preparation.[17]

-

-

Binding Assay (Competitive Inhibition):

-

In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radioligand (e.g., [³H]spiperone) and varying concentrations of the unlabeled test compound (clebopride).[13][17]

-

Incubate at a specific temperature for a set time to reach equilibrium.[17]

-

Separate the bound from free radioligand by rapid vacuum filtration through a glass fiber filter.[13][17]

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[17]

-

Measure the radioactivity trapped on the filters using a scintillation counter.[17]

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal inhibition curve.

-

Calculate the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Gastrointestinal Motility Study (Charcoal Meal Test)

This is a common preclinical method to assess the prokinetic effects of a drug in rodents.[18]

-

Animal Preparation:

-

Fast the animals (e.g., rats or mice) overnight with free access to water.

-

Divide the animals into treatment groups (vehicle control, positive control like metoclopramide, and different doses of clebopride).

-

-

Drug Administration:

-

Administer the test compounds (e.g., clebopride) and controls via the desired route (e.g., intraperitoneal or oral).

-

-

Charcoal Meal Administration:

-

After a specific time following drug administration, orally administer a charcoal meal (a non-absorbable marker, typically 10% charcoal in 5% gum acacia).

-

-

Transit Measurement:

-

After a set period (e.g., 20-30 minutes), euthanize the animals.

-

Carefully dissect the small intestine from the pylorus to the cecum.

-

Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

-

-

Data Analysis:

-

Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.

-

Compare the mean transit percentages between the different treatment groups using appropriate statistical tests.

-

Conclusion

The primary research on clebopride robustly supports its efficacy as a gastroprokinetic agent for the treatment of GI motility disorders. Its dual mechanism of action, involving both dopamine D2 receptor antagonism and 5-HT4 receptor agonism, provides a strong pharmacological basis for its therapeutic effects. The quantitative data from preclinical and clinical studies demonstrate its potency and clinical utility. The experimental protocols outlined in this guide serve as a foundation for further research into the nuanced pharmacology of clebopride and the development of new therapies for gastrointestinal disorders.

References

- 1. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]

- 2. What is Clebopride Malate used for? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. karger.com [karger.com]

- 10. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A double-blind comparison of clebopride and placebo in dyspepsia secondary to delayed gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical efficacy and safety of cisapride and clebopride in the management of chronic functional dyspepsia: a double-blind, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. researchgate.net [researchgate.net]

Clebopride Malate: A Technical Guide to its Effects on the Chemoreceptor Trigger Zone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clebopride (B1669163) malate (B86768) is a substituted benzamide (B126) with potent antiemetic and prokinetic properties. Its therapeutic efficacy in managing nausea and vomiting is primarily attributed to its pharmacological actions within the chemoreceptor trigger zone (CTZ) of the medulla oblongata. This technical guide provides an in-depth analysis of clebopride malate's mechanism of action at the CTZ, focusing on its interactions with key neurotransmitter receptors. This document summarizes quantitative binding and functional data, details relevant experimental protocols, and visualizes the core signaling pathways to offer a comprehensive resource for researchers and drug development professionals in the field of gastroenterology and neuropharmacology.

Introduction

The chemoreceptor trigger zone (CTZ), located in the area postrema of the fourth ventricle, is a critical neurological nexus for the detection of emetic stimuli in the blood and cerebrospinal fluid. It lacks a tight blood-brain barrier, allowing it to be readily accessed by circulating xenobiotics and endogenous substances. The CTZ is rich in various neurotransmitter receptors, including dopamine (B1211576) D2, serotonin (B10506) 5-HT3, and 5-HT4 receptors, which play pivotal roles in the emetic reflex. Clebopride malate's antiemetic effects are principally mediated through its potent antagonism of dopamine D2 receptors within this region. Additionally, its partial agonism at serotonin 5-HT4 receptors contributes to its prokinetic effects, which can indirectly influence nausea and vomiting.[1][2]

Pharmacodynamics at the Chemoreceptor Trigger Zone

Clebopride malate's primary mechanism of antiemetic action is the blockade of dopamine D2 receptors in the CTZ.[1] Dopamine, an emetogenic neurotransmitter, normally activates these Gi/o-coupled receptors, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent neuronal signaling that promotes emesis. By antagonizing these receptors, clebopride prevents the inhibitory effect of dopamine on adenylyl cyclase, leading to a relative increase in cAMP levels and a reduction in the emetic signal transmission to the vomiting center.

Furthermore, clebopride exhibits partial agonist activity at serotonin 5-HT4 receptors.[2] These Gs-coupled receptors, when activated, stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. This action is more prominently associated with clebopride's prokinetic effects in the gastrointestinal tract but may also have modulatory effects on neuronal activity within the central nervous system, including the CTZ. While some related benzamides exhibit 5-HT3 receptor antagonism, extensive research has not demonstrated a significant interaction of clebopride with 5-HT3 receptors, suggesting this is not a primary component of its antiemetic profile.[3][4]

Quantitative Data

The following tables summarize the available quantitative data for clebopride malate's interaction with key receptors implicated in the chemoreceptor trigger zone.

| Receptor | Parameter | Value | Species/Tissue | Reference |

| Dopamine D2 | K_i_ | ~2 nM | Bovine Brain Membrane | [3] |

| Serotonin 5-HT4 | K_i_ | Not readily available in public literature | - | [2] |

| Serotonin 5-HT3 | K_i_ / IC_50_ | No significant binding reported | - | [3][4] |

Table 1: Binding Affinity of Clebopride Malate

| Receptor | Parameter | Value | Assay Type | Reference |

| Serotonin 5-HT4 | EC_50_ | Data not consistently reported; acts as a partial agonist | cAMP Accumulation Assay | [2] |

| Dopamine D2 | IC_50_ | Data variable depending on experimental conditions | Functional Antagonism Assay | [1] |

Table 2: Functional Activity of Clebopride Malate

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity (K_i_)

This protocol outlines a competitive binding assay to determine the affinity of clebopride for the dopamine D2 receptor.

a. Materials:

-

Membrane Preparation: Homogenates from bovine brain striatum or a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293-D2R).

-

Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

-

Test Compound: Clebopride malate.

-

Non-specific Binding Control: A high concentration of a potent, unlabeled D2 antagonist (e.g., haloperidol (B65202) or sulpiride).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and Cocktail.

b. Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of clebopride malate. Total assay volume is typically 200-250 µL.

-

Equilibration: Incubate the plates at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the clebopride concentration. The IC₅₀ value is determined using non-linear regression. The K_i_ value is then calculated using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[1][5][6]

Functional cAMP Accumulation Assay for 5-HT4 Receptor Agonism (EC_50_)

This protocol measures the ability of clebopride to stimulate cAMP production through the 5-HT4 receptor.

a. Materials:

-

Cell Line: A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

-

Test Compound: Clebopride malate.

-

Reference Agonist: Serotonin (5-HT).

-

Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Cell Culture Medium and Lysis Buffer.

b. Procedure:

-

Cell Seeding: Seed the 5-HT4 receptor-expressing cells into a 96-well plate and culture to an appropriate confluency.

-

Pre-incubation: Wash the cells and pre-incubate with a PDE inhibitor in serum-free medium for approximately 15-30 minutes at 37°C.

-

Compound Addition: Add varying concentrations of clebopride malate to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C. Include a positive control with a known 5-HT4 agonist like serotonin.

-

Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the clebopride concentration to generate a dose-response curve. Determine the EC₅₀ (effective concentration for 50% of maximal response) and the E_max_ (maximal effect) relative to the reference agonist.[2][7][8]

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by clebopride malate in the chemoreceptor trigger zone.

Caption: D2 Receptor Antagonism by Clebopride in the CTZ.

Caption: 5-HT4 Receptor Partial Agonism by Clebopride.

Caption: Workflow for Clebopride Receptor Profiling.

Conclusion

Clebopride malate exerts its primary antiemetic effect through the potent and selective antagonism of dopamine D2 receptors within the chemoreceptor trigger zone. This action effectively mitigates the pro-emetic signaling cascade initiated by dopamine. While its partial agonism at 5-HT4 receptors is more directly linked to its prokinetic properties, the resulting increase in intracellular cAMP may also contribute to the modulation of neuronal activity within the CTZ. The lack of significant affinity for 5-HT3 receptors distinguishes it from some other benzamide derivatives. A thorough understanding of these molecular interactions, supported by the quantitative data and experimental frameworks presented, is essential for the continued development and targeted application of clebopride and novel antiemetic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clebopride enhances contractility of the guinea pig stomach by blocking peripheral D2 dopamine receptor and alpha-2 adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Antiemetic Effects of Clebopride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clebopride (B1669163) is a substituted benzamide (B126) that has demonstrated both prokinetic and antiemetic properties, making it a subject of interest in the management of various gastrointestinal disorders.[1] Its therapeutic efficacy is primarily attributed to a dual mechanism of action involving the antagonism of dopamine (B1211576) D2 receptors and partial agonism of serotonin (B10506) 5-HT4 receptors.[2][3] This technical guide provides a comprehensive overview of the initial studies that characterized the antiemetic effects of clebopride, presenting key quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity.

Pharmacological Profile: Quantitative Data

The following tables summarize the core quantitative data from initial preclinical and clinical investigations into clebopride's antiemetic-related pharmacology.

Table 1: Receptor Binding Affinity of Clebopride

| Receptor Subtype | Binding Affinity (Kᵢ/Kₐ) | Tissue/System |

| Dopamine D₂ | 1.5 nM (Kₐ) | Canine brain striatum[4] |

| 3.5 nM (Kᵢ) | Bovine brain membranes[5][6] | |

| Dopamine D₁ | >10,000 nM (Kᵢ) | Not specified[5] |

| Serotonin 5-HT₄ | Binds/Partial Agonist (Kᵢ not specified) | Human atrium, gut[2][3][7] |

| α₂-Adrenergic | 780 nM (Kᵢ) | Bovine brain membranes[6] |

Table 2: Preclinical Antiemetic Efficacy of Clebopride

| Animal Model | Emetic Agent | Clebopride Dose Range | Outcome |

| Dog | Apomorphine (B128758) (0.03-0.04 mg/kg, s.c.) | 0.05, 0.15, 0.5 mg/kg (i.v. or s.c.) | Dose-dependent prevention of emesis[8] |

| Ferret | Cisplatin (B142131) (5-10 mg/kg, i.p.) | 0.1, 0.3, 1.0 mg/kg (i.p. or p.o.) | Inhibition of acute and delayed emesis |

Table 3: Early Clinical Antiemetic Efficacy of Clebopride

| Study Population | Emetic Challenge | Clebopride Dose | Comparator | Key Findings |

| Cancer Patients | Cisplatin (>50 mg/m²) | Started at 0.10 mg/kg, escalated by 0.2 mg/kg | N/A (Phase I) | Antiemetic activity observed; extrapyramidal symptoms limited dose escalation.[9] |

| Cancer Patients | Cisplatin (100-120 mg/m²) | 0.5, 0.75, 1 mg/kg (total dose, i.v.) | Metoclopramide (B1676508) (10 mg/kg, i.v.) | Efficacy at 1 mg/kg was similar to metoclopramide; lower incidence of extrapyramidal symptoms with clebopride.[10] |

| Postoperative Women | Elective Surgery | 2 mg (i.m.) | Placebo | Significantly better than placebo in preventing nausea (p ≤ 0.05) and vomiting (p ≤ 0.001). |

Experimental Protocols

Detailed methodologies for key experiments cited in the initial studies of clebopride are outlined below.

In Vitro Receptor Binding Assays

Dopamine D₂ Receptor Radioligand Binding Assay:

-

Objective: To determine the binding affinity (Kᵢ) of clebopride for the dopamine D₂ receptor.

-

Tissue Preparation: Membranes were prepared from bovine or canine brain striatum, tissues known for their high density of D₂ receptors.[4][6]

-

Radioligand: [³H]Spiperone, a high-affinity D₂ antagonist, was used.

-

Procedure: A competitive binding assay was performed where increasing concentrations of unlabeled clebopride were used to displace the radioligand from the D₂ receptors in the prepared membranes.

-

Data Analysis: The concentration of clebopride that inhibited 50% of the specific binding of the radioligand (IC₅₀) was determined. The inhibition constant (Kᵢ) was then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[11]

Preclinical In Vivo Antiemetic Models

Apomorphine-Induced Emesis in Dogs:

-

Objective: To assess the D₂ receptor-mediated antiemetic activity of clebopride.

-

Animals: Beagle dogs were typically used due to their sensitivity to the emetic effects of apomorphine.[8]

-

Procedure: Animals were pre-treated with clebopride (e.g., 0.05, 0.15, 0.5 mg/kg, intravenously or subcutaneously) or a vehicle control. After a specified time (e.g., 30 minutes), emesis was induced by a subcutaneous injection of apomorphine (e.g., 0.03-0.04 mg/kg).[8]

-

Observation: The dogs were observed for a defined period (e.g., 60 minutes), and the number of emetic episodes (vomits) was recorded.

-

Data Analysis: The percentage of animals protected from emesis and the mean number of emetic episodes in the clebopride-treated groups were compared to the control group.

Cisplatin-Induced Emesis in Ferrets:

-

Objective: To evaluate the efficacy of clebopride in a model of chemotherapy-induced emesis.

-

Animals: Ferrets are considered a standard model for preclinical antiemetic testing due to their well-developed emetic reflex.

-

Procedure: Ferrets were administered clebopride (e.g., 0.1, 0.3, 1.0 mg/kg, intraperitoneally or orally) or a vehicle. Subsequently, the highly emetogenic agent cisplatin (e.g., 5-10 mg/kg, intraperitoneally) was administered to induce both acute and delayed vomiting.

-

Observation: The animals were observed for an extended period, with recordings of the number of retches and vomits.

-

Data Analysis: The antiemetic efficacy was determined by comparing the frequency of emesis in the clebopride-treated groups versus the control group.

Early Clinical Trials

Phase I Dose-Escalation Study in Cisplatin-Treated Patients:

-

Objective: To determine the maximum tolerated dose (MTD) of clebopride for the prevention of cisplatin-induced emesis.[9]

-

Patient Population: Patients with advanced cancer receiving high-dose cisplatin who were often refractory to standard antiemetics.[9]

-

Study Design: A dose-escalation design was used, starting with a low dose of clebopride (0.10 mg/kg) and incrementally increasing the dose in subsequent cohorts of patients.[9]

-

Outcome Measures: The primary outcomes were the incidence and severity of side effects, particularly extrapyramidal symptoms. Antiemetic efficacy was also assessed.[9]

Randomized Crossover Comparison with Metoclopramide:

-

Objective: To compare the efficacy and tolerability of different doses of clebopride with high-dose metoclopramide.[10]

-

Patient Population: Patients undergoing chemotherapy with high-dose cisplatin.[10]

-

Study Design: A randomized, crossover design where each patient served as their own control, receiving either clebopride or metoclopramide in the first chemotherapy cycle and the alternative antiemetic in the second.[10]

-

Dosing: The total dose of both antiemetics was administered in divided intravenous fractions.[10]

-

Outcome Measures: The primary efficacy endpoint was the number of vomiting episodes. Tolerability was assessed by monitoring for adverse events, with a focus on extrapyramidal reactions.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of clebopride and a typical experimental workflow for assessing its antiemetic properties.

Conclusion

The initial studies on clebopride established its profile as an antiemetic agent with a dual mechanism of action. Preclinical investigations in animal models demonstrated its efficacy in preventing emesis induced by both dopaminergic and chemotherapeutic stimuli. Early clinical trials provided evidence of its antiemetic activity in challenging settings such as cisplatin-induced and postoperative nausea and vomiting, with a potentially favorable side-effect profile compared to metoclopramide, particularly concerning extrapyramidal symptoms. These foundational studies have provided a strong rationale for the continued investigation and clinical use of clebopride in the management of emesis and related gastrointestinal motility disorders.

References

- 1. partone.litfl.com [partone.litfl.com]

- 2. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A photoaffinity ligand for dopamine D2 receptors: azidoclebopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The emetic effect of B-HT 920 and apomorphine in the dog: antagonism by haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A phase I trial of a new antiemetic drug--clebopride malate--in cisplatin-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Comparative study on the tolerance and efficacy of high doses of metoclopramide and clebopride in vomiting induced by cisplatin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Clebopride Malate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of clebopride (B1669163) malate (B86768), a potent gastroprokinetic and antiemetic agent. This document details its molecular formula, chemical and physical properties, pharmacological profile, and established experimental protocols for its analysis and evaluation.

Core Properties of Clebopride Malate

Clebopride malate is a substituted benzamide (B126) that functions as a dopamine (B1211576) D2 receptor antagonist and a partial serotonin (B10506) 5-HT4 receptor agonist.[1] These dual mechanisms of action contribute to its therapeutic effects in managing functional gastrointestinal disorders.[2] The malate salt form enhances the aqueous solubility of the active clebopride base.[2]

Chemical and Physical Data

A summary of the key quantitative data for clebopride malate is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₂₄H₃₀ClN₃O₇ (as malate salt) | |

| C₂₀H₂₄ClN₃O₂ (clebopride base) | [3] | |

| Molecular Weight | 507.96 g/mol | |

| CAS Number | 55905-53-8 (clebopride base) | [3] |

| Melting Point | 194-195 °C | [4] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | DMSO: 100 mg/mL | [5] |

Pharmacological Profile

Clebopride malate's therapeutic efficacy is primarily attributed to its interaction with key receptors in the gastrointestinal tract and the central nervous system.

Mechanism of Action

Dopamine D2 Receptor Antagonism: Clebopride is a potent antagonist of dopamine D2 receptors.[6] In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter. By blocking D2 receptors, clebopride disinhibits cholinergic pathways, leading to increased acetylcholine (B1216132) release and enhanced gastric and intestinal motility.[2][7] This action also contributes to its antiemetic effect by blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[1]

Serotonin 5-HT4 Receptor Agonism: Clebopride also acts as a partial agonist at serotonin 5-HT4 receptors. Activation of these receptors on enteric neurons further stimulates the release of acetylcholine, contributing to its prokinetic effects and promoting gastrointestinal transit.[1][7]

The synergistic action of D2 antagonism and 5-HT4 agonism results in a robust prokinetic and antiemetic response.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and pharmacological evaluation of clebopride malate.

Chemical Synthesis Overview

The synthesis of clebopride involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with N-benzyl-4-aminopiperidine. 4-Amino-5-chloro-2-methoxybenzoic acid serves as a key intermediate in this process.[8] The reaction typically involves the activation of the carboxylic acid group followed by amide bond formation with the amine. The resulting clebopride base can then be treated with malic acid to form the malate salt.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantitative determination of clebopride in bulk drug and pharmaceutical dosage forms.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of 0.1% phosphoric acid and acetonitrile (B52724) (70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 272 nm.

-

Injection Volume: 10 µL.

-

Standard Solution Preparation: Prepare a stock solution of clebopride in the mobile phase (e.g., 1 mg/mL) and dilute to create a series of calibration standards (e.g., 25-200 µg/mL).

-

Sample Preparation: For tablet dosage forms, weigh and powder a sufficient number of tablets. Dissolve a quantity of powder equivalent to a known amount of clebopride in the mobile phase, sonicate, and filter.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for clebopride is approximately 3.96 minutes under these conditions. Quantify the amount of clebopride in the sample by comparing its peak area to the calibration curve generated from the standards.

References

- 1. What is the mechanism of Clebopride Malate? [synapse.patsnap.com]

- 2. veeprho.com [veeprho.com]

- 3. Clebopride | C20H24ClN3O2 | CID 2780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Clebopride | CAS#:55905-53-8 | Chemsrc [chemsrc.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Clebopride | 55905-53-8 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

Exploratory Studies on Clebopride's Impact on Gut Neurotransmitters

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clebopride (B1669163) is a substituted benzamide (B126) with prokinetic and antiemetic properties, utilized in the management of functional gastrointestinal disorders such as functional dyspepsia and gastroesophageal reflux disease (GERD).[1] Its therapeutic efficacy is rooted in its ability to modulate the enteric nervous system, thereby enhancing gastrointestinal motility.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which clebopride influences gut neurotransmitter systems, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Core Mechanism of Action in the Gut

Clebopride's primary prokinetic activity stems from a dual mechanism involving two key neurotransmitter systems in the gut: the dopaminergic and serotonergic systems.[1][3] It acts as a potent dopamine (B1211576) D2 receptor antagonist and a partial agonist at serotonin (B10506) 5-HT4 receptors.[1][3][4]

Dopamine D2 Receptor Antagonism

Dopamine exerts an inhibitory effect on gastrointestinal motility by acting on D2 receptors located on cholinergic neurons within the myenteric plexus.[1][5] This activation of D2 receptors suppresses the release of acetylcholine (B1216132) (ACh), a primary excitatory neurotransmitter responsible for smooth muscle contraction.[5][6] Clebopride competitively blocks these D2 receptors, thereby antagonizing the inhibitory effect of endogenous dopamine.[1][7][8] This disinhibition results in an increased release of acetylcholine from cholinergic nerve terminals, leading to enhanced gastric and intestinal smooth muscle contraction and accelerated gastrointestinal transit.[3][7]

Serotonin 5-HT4 Receptor Agonism

In addition to its anti-dopaminergic action, clebopride exhibits affinity for and acts as a partial agonist at 5-HT4 receptors.[1][4] These receptors are predominantly located on presynaptic terminals of cholinergic enteric neurons.[1] Activation of 5-HT4 receptors facilitates the release of acetylcholine, further contributing to the prokinetic effect.[1][3] This synergistic action—blocking the inhibitory dopamine signals while simultaneously stimulating the excitatory serotonin pathway—underpins clebopride's efficacy in enhancing gut motility.[1]

Other Receptor Interactions

Studies have also indicated that clebopride possesses a lower affinity for α2-adrenoceptors.[7] Similar to D2 receptors, presynaptic α2-adrenoceptors on cholinergic neurons have an inhibitory role in acetylcholine release. The blockade of these receptors by clebopride may also contribute to its overall effect of enhancing cholinergic activity and gut contractility.[7] Receptor binding assays have shown that clebopride has a high affinity for D2 receptors, a relatively lower affinity for α2-adrenoceptors and 5-HT2 receptors, and does not bind to D1 dopamine, α1-adrenergic, muscarinic acetylcholine, H1 histamine, or opioid receptors.[7]

Signaling Pathways and Logical Relationships

The interplay between clebopride and gut neurotransmitter receptors can be visualized through the following signaling pathways.

The logical flow from receptor interaction to the physiological outcome of increased gut motility is summarized below.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various exploratory studies on clebopride.

Table 1: Receptor Binding Affinities of Clebopride

| Receptor Subtype | Tissue Source | Ki (nM) | Reference |

| Dopamine D2 | Bovine Brain Membranes | 3.5 | [8] |

| Dopamine D2 | (Not Specified) | ~2 | [4] |

| α2-Adrenoceptor | Bovine Brain Membranes | 780 | [8] |

Ki (Inhibitory constant) represents the concentration of a drug that will bind to 50% of the receptors in the absence of the native ligand.

Table 2: Functional Effects of Clebopride

| Experimental Model | Parameter Measured | Effective Concentration | Result | Reference |

| Guinea Pig Stomach Strips | Electrically Stimulated Contraction | 10-8 M to 10-5 M | Enhanced contraction | [7] |